[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Overview
Description
“[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound with the molecular formula C6H12Cl2N2S . It has a molecular weight of 215.14 g/mol . The compound is also known by other synonyms such as “2-(4-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride” and “2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride” among others .
Molecular Structure Analysis
The InChI string for the compound is “InChI=1S/C6H10N2S.2ClH/c1-5-4-9-6 (8-5)2-3-7;;/h4H,2-3,7H2,1H3;2*1H” and the Canonical SMILES is "CC1=CSC (=N1)CCN.Cl.Cl" . These provide a detailed representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 215.14 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 214.0098250 g/mol . The topological polar surface area is 67.2 Ų .
Scientific Research Applications
Molecular Docking and Glucosidase Inhibition Studies : A study focused on synthesizing a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines. These compounds showed significant inhibition activities towards α-glucosidase and β-glucosidase enzymes. Molecular docking indicated their bonding modes to the enzyme’s active sites via amino and acetate groups (Babar et al., 2017).
Antimicrobial Activities : Research on the synthesis of thiazoles and their fused derivatives, including reactions with acetophenone and various other reagents, has been conducted. These compounds have been tested for antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008).
Synthesis for Biological Activity : A study involved the synthesis of new quinazoline derivatives with potential biological activity. These compounds were characterized and are expected to be biologically active (Párkányi & Schmidt, 2000).
Molluscicidal Properties : An investigation into thiazolo[5,4-d]pyrimidines revealed their potential as molluscicides, indicating their applicability in controlling schistosomiasis (El-bayouki & Basyouni, 1988).
Anticancer Agents : Research on benzimidazole–thiazole derivatives has shown promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).
Antibacterial and Antifungal Activities : Studies have been conducted on thiazole substituted coumarins, revealing their potential antibacterial and antifungal activities (Parameshwarappa et al., 2009).
Synthesis of Heterocyclic Compounds : Novel ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a] pyrimidine-6-carboxylate compounds were synthesized and screened for in vitro antibacterial and antifungal activity (Patel & Patel, 2017).
Synthesis of Hybrid Molecules : The synthesis and evaluation of bi-heterocyclic hybrid molecules containing thiazole and oxadiazole rings have been explored. These molecules have been assessed for various enzyme inhibitory activities and cytotoxicity (Abbasi et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including enzymes and receptors in the biological systems .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the surrounding environment .
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5-4-9-6(8-5)2-3-7;;/h4H,2-3,7H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAXWAPEXOCRGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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